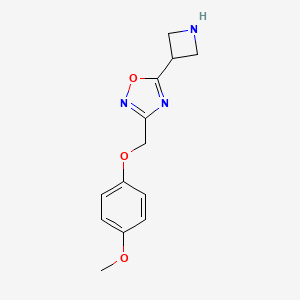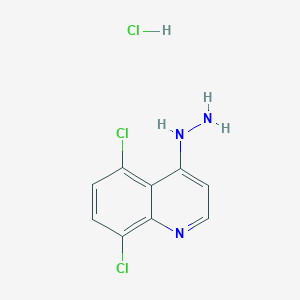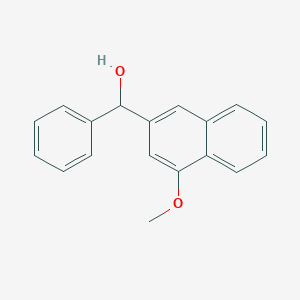
6-Bromoquinoline-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoquinoline-4-carbohydrazide is a chemical compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 6th position and a carbohydrazide group at the 4th position on the quinoline ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-4-carbohydrazide typically involves multiple steps, starting from commercially available precursorsFor instance, 6-bromoquinoline can be synthesized by brominating 1,2,3,4-tetrahydroquinoline using a mixture of nitric acid and sulfuric acid at low temperatures . The resulting 6-bromoquinoline is then reacted with hydrazine hydrate to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce production costs. The process is designed to be scalable and sustainable, ensuring consistent quality and supply for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoquinoline-4-carbohydrazide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 6th position can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted quinoline derivatives.
Condensation Reactions: Hydrazones and hydrazides with potential biological activities.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered reactivity.
Wissenschaftliche Forschungsanwendungen
6-Bromoquinoline-4-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the growth of microorganisms by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
6-Bromoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3rd position.
6-Bromoquinoline-1-oxide: Similar structure but with an oxide group at the 1st position.
Uniqueness
6-Bromoquinoline-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
220844-68-8 |
|---|---|
Molekularformel |
C10H8BrN3O |
Molekulargewicht |
266.09 g/mol |
IUPAC-Name |
6-bromoquinoline-4-carbohydrazide |
InChI |
InChI=1S/C10H8BrN3O/c11-6-1-2-9-8(5-6)7(3-4-13-9)10(15)14-12/h1-5H,12H2,(H,14,15) |
InChI-Schlüssel |
BADQBEUSIGNGOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CC(=C2C=C1Br)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)


![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)




![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)



